

Comparative Analysis of Edemo Kinase Inhibitor Specificity

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This guide provides a comparative analysis of the cross-reactivity of a novel inhibitor, **Edemo**stat, against the target protein kinase, **Edemo**, and a panel of other related kinases. The data presented herein is intended to guide researchers and drug development professionals in assessing the selectivity profile of **Edemo**stat and understanding its potential for off-target effects. All experimental data is based on in-vitro assays designed to determine the inhibitory activity of **Edemo**stat across a kinome-wide panel.

Edemostat Cross-Reactivity Profile

The inhibitory activity of **Edemo**stat was assessed against a panel of 10 representative protein kinases, including serine/threonine and tyrosine kinases, to determine its selectivity. The half-maximal inhibitory concentration (IC50) was determined for each kinase.



Kinase Target	Kinase Family	IC50 (nM) for Edemostat
Edemo	Tyrosine Kinase	5
SRC	Tyrosine Kinase	850
ABL1	Tyrosine Kinase	> 10,000
EGFR	Tyrosine Kinase	1,200
VEGFR2	Tyrosine Kinase	950
AKT1	Serine/Threonine Kinase	> 10,000
CDK2	Serine/Threonine Kinase	> 10,000
MAPK1 (ERK2)	Serine/Threonine Kinase	5,500
PKA	Serine/Threonine Kinase	> 10,000
ROCK1	Serine/Threonine Kinase	7,800

Table 1: **Edemo**stat IC50 Values Across a Panel of Protein Kinases. The data demonstrates that **Edemo**stat is highly selective for **Edemo**, with significantly lower potency against all other tested kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Depletion Assay)

The cross-reactivity of **Edemo**stat was determined using a luminescence-based kinase assay that measures the amount of ATP remaining in the reaction following kinase-catalyzed phosphorylation.

Reagent Preparation: All recombinant kinases were sourced from commercial vendors and diluted to their optimal concentration in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The peptide substrate for each kinase was also diluted in the kinase buffer. Edemostat was serially diluted in DMSO to create a 10-point concentration gradient.

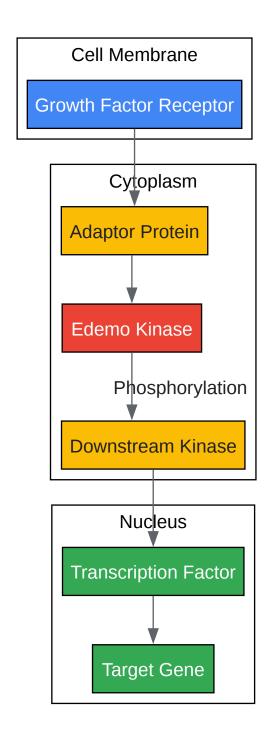


- Kinase Reaction: The kinase reactions were performed in 384-well plates. 5 μL of each kinase solution was added to the wells, followed by 2.5 μL of the serially diluted **Edemo**stat or DMSO as a vehicle control. The reaction was initiated by adding 2.5 μL of a mixture of the peptide substrate and ATP (at the Km concentration for each respective kinase).
- Incubation: The reaction plates were incubated at room temperature for 1 hour with gentle shaking.
- Luminescence Detection: After incubation, 10 μL of a commercial ATP detection reagent (e.g., Kinase-Glo®) was added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
- Data Analysis: The plates were incubated for an additional 10 minutes at room temperature
 to stabilize the luminescent signal. Luminescence was then read using a plate-reading
 luminometer. The IC50 values were calculated by fitting the dose-response curves using a
 non-linear regression model.

Visualizing Edemo in a Signaling Context and Assay Workflow

To provide a better understanding of the biological context of **Edemo** and the experimental procedure used to assess inhibitor cross-reactivity, the following diagrams are provided.

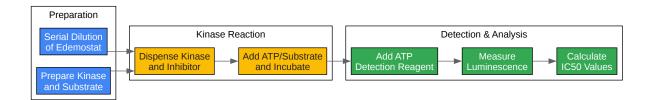




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Figure 1: A hypothetical signaling pathway illustrating the role of **Edemo** kinase in transducing signals from a cell surface receptor to downstream effectors in the nucleus.





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Figure 2: Workflow diagram for the in vitro luminescence-based kinase assay used to determine the IC50 values for **Edemo**stat against the kinase panel.

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